molecular formula C28H22Cl2N4O2 B13128922 1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone CAS No. 83578-94-3

1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone

Cat. No.: B13128922
CAS No.: 83578-94-3
M. Wt: 517.4 g/mol
InChI Key: WEDWGYBEXOZUHF-UHFFFAOYSA-N
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Description

1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple functional groups such as amino, chloro, and methylphenyl groups attached to an anthraquinone core. The presence of these groups imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone typically involves multiple steps, starting with the preparation of the anthraquinone core. One common method involves the palladium-catalyzed amination of di(chloro)-9,10-anthracenedione with 4-methylphenylamine . The reaction conditions often include the use of a palladium catalyst, a suitable base, and an appropriate solvent to facilitate the amination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1,8-diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Properties

CAS No.

83578-94-3

Molecular Formula

C28H22Cl2N4O2

Molecular Weight

517.4 g/mol

IUPAC Name

1,8-diamino-2,7-dichloro-4,5-bis(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C28H22Cl2N4O2/c1-13-3-7-15(8-4-13)33-19-11-17(29)25(31)23-21(19)27(35)22-20(34-16-9-5-14(2)6-10-16)12-18(30)26(32)24(22)28(23)36/h3-12,33-34H,31-32H2,1-2H3

InChI Key

WEDWGYBEXOZUHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=C(C=C4NC5=CC=C(C=C5)C)Cl)N)N)Cl

Origin of Product

United States

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